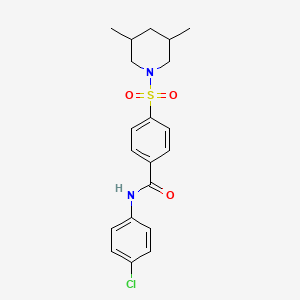![molecular formula C22H18N6O4 B2938839 2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251631-55-6](/img/structure/B2938839.png)
2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H18N6O4 and its molecular weight is 430.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the Tyk2 protein kinase . Tyk2 is a non-receptor tyrosine-protein kinase that plays an essential role in the modulation of immune responses .
Mode of Action
The compound interacts with its target, Tyk2, by binding to the kinase domain, thereby inhibiting its activity . This interaction results in the modulation of the kinase’s activity, which can have downstream effects on various cellular processes .
Biochemical Pathways
The inhibition of Tyk2 can affect several biochemical pathways. Tyk2 is involved in the signaling pathways of many cytokines, including those of the interferon family . Therefore, the inhibition of Tyk2 can impact these cytokine signaling pathways, potentially modulating immune responses .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its target, the compound could potentially modulate immune responses by affecting cytokine signaling pathways . .
Analyse Biochimique
Biochemical Properties
Related compounds have been synthesized and studied for their energetic properties
Cellular Effects
Related compounds have shown inhibitory activity against the tyrosine kinase EGFR proteins, suggesting potential anticancer properties .
Temporal Effects in Laboratory Settings
Propriétés
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4/c1-30-17-10-6-9-15(20(17)31-2)21-23-19(32-26-21)13-27-22(29)28-18(25-27)12-11-16(24-28)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWNLPITCOGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)
![Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate](/img/structure/B2938757.png)

![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide](/img/structure/B2938767.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide](/img/structure/B2938769.png)


![3-(benzenesulfonyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B2938773.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
